1-(4-Bromo-2-fluorophenyl)piperidin-2-one
Description
Significance of the Piperidin-2-one Scaffold in Contemporary Chemical and Biological Sciences
The piperidin-2-one structure is a cornerstone in the design of bioactive molecules. Its significance stems from the combination of a piperidine (B6355638) ring and a lactam functional group, both of which are prevalent in a wide array of natural products and synthetic pharmaceuticals.
The lactam, a cyclic amide, is a critical pharmacophore found in a multitude of clinically significant compounds, most notably in β-lactam antibiotics like penicillin. The δ-lactam ring, as seen in piperidin-2-one, provides a rigid, three-dimensional framework that can be strategically functionalized to interact with biological targets. accelachem.com This rigidity is advantageous for structure-activity relationship (SAR) studies, allowing for a more precise understanding of how molecular shape influences biological function. accelachem.com
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and agrochemicals. nih.govacs.org Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, basicity, and solubility, which in turn affect the pharmacokinetic and pharmacodynamic profiles of a drug candidate. wikipedia.orgyoutube.commdpi.com The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of these properties. kolabshop.com
Research into substituted piperidin-2-ones has evolved from the synthesis of simple derivatives to the construction of highly complex polycyclic systems. accelachem.com Early studies often focused on the fundamental reactivity of the piperidin-2-one ring system. However, contemporary research is increasingly directed towards the synthesis of polysubstituted piperidin-2-ones as potential therapeutic agents. accelachem.com These efforts are driven by the recognition that the strategic placement of various substituents can lead to compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. accelachem.comnih.govkolabshop.com The development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of these substituted piperidin-2-ones is an active area of academic and industrial research. googleapis.com
Rationale for Dedicated Academic Investigation of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
While the piperidin-2-one scaffold is well-established, the specific substitution pattern of this compound presents a unique case for dedicated academic study. The rationale for this focused investigation is rooted in its distinct structural features and the research opportunities it presents.
The uniqueness of this compound arises from the specific substitution on the N-phenyl ring. The presence of a bromine atom at the para-position and a fluorine atom at the ortho-position has several theoretical implications:
Electronic Effects : Both bromine and fluorine are electron-withdrawing groups, which can significantly alter the electron density of the aromatic ring and the adjacent nitrogen atom of the piperidin-2-one core. This can influence the compound's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking.
Steric and Conformational Effects : The ortho-fluoro substituent can induce a torsional twist between the phenyl ring and the piperidin-2-one ring. This conformational constraint can lead to a more defined three-dimensional shape, which may be favorable for binding to specific biological targets.
Metabolic Stability : The presence of halogen atoms, particularly fluorine, can block sites of metabolism, potentially leading to an improved pharmacokinetic profile. The 4-bromo-2-fluorophenyl moiety is a known constituent in other biologically active compounds, suggesting its utility in drug design. researchgate.net
These combined features suggest that this compound is not merely another substituted piperidin-2-one, but a compound with a distinct electronic and steric profile that warrants specific investigation.
A dedicated academic investigation of this compound would address several key research gaps:
Lack of Characterization Data : There is a notable absence of comprehensive spectroscopic and crystallographic data for this specific compound in the public domain. A thorough characterization would provide a valuable reference for future studies.
Unexplored Biological Potential : The biological activity profile of this compound remains largely unexplored. Given the known bioactivities of related substituted piperidin-2-ones, a systematic screening of this compound against a panel of biological targets could lead to the discovery of novel therapeutic leads.
Contribution to Structure-Activity Relationship (SAR) Knowledge : The synthesis and biological evaluation of this compound and its analogues would contribute valuable data to the broader understanding of the SAR of N-aryl-substituted piperidin-2-ones. This could inform the design of future compounds with enhanced potency and selectivity.
Scope and Objectives of Academic Inquiry on this compound
A focused academic inquiry into this compound would encompass the following scope and objectives:
Synthesis and Purification : To develop and optimize a robust synthetic route to produce high-purity this compound.
Structural Elucidation : To comprehensively characterize the compound using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction to determine its precise three-dimensional structure.
Physicochemical Profiling : To determine key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa, which are critical for assessing its drug-like properties.
Exploratory Biological Screening : To screen the compound for a wide range of biological activities, drawing on the known pharmacology of the piperidin-2-one scaffold. This could include assays for anticancer, antimicrobial, and enzyme inhibitory activities.
Computational Modeling : To use computational methods to model the compound's interactions with potential biological targets and to rationalize any observed biological activities.
By pursuing these objectives, a dedicated study of this compound would not only fill a gap in the chemical literature but also potentially uncover a new lead compound for further development in medicinal chemistry.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 1016773-90-2 |
| Molecular Formula | C₁₁H₁₁BrFNO |
| Molecular Weight | 272.11 g/mol |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases. kolabshop.comcymitquimica.comchemicalbook.com
Table 2: Computed Physicochemical Properties of 1-(3-Bromo-2-fluorophenyl)piperidin-2-one (Isomer for Comparison)
| Property | Predicted Value |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 271.00080 Da |
| Topological Polar Surface Area | 20.3 Ų |
Note: The data in this table are for the isomeric compound 1-(3-Bromo-2-fluorophenyl)piperidin-2-one and are provided for comparative purposes as theoretical predictions. Specific experimental data for this compound are not widely available in the literature.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-4-5-10(9(13)7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPGXXEFPBHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 2 Fluorophenyl Piperidin 2 One
Development of Novel Synthetic Routes to 1-(4-Bromo-2-fluorophenyl)piperidin-2-one
The construction of the this compound scaffold can be approached through several synthetic routes. These methods often involve the formation of the piperidin-2-one ring (a δ-lactam) and the concurrent or subsequent introduction of the substituted aryl group.
Multi-Step Synthesis Pathways and Optimization Strategies
A common and adaptable method for the synthesis of N-aryl piperidin-2-ones involves the reaction of a suitable aniline (B41778) with a δ-halovalerate or a related precursor, followed by cyclization. For the specific synthesis of this compound, a plausible multi-step pathway commences with the commercially available 4-bromo-2-fluoroaniline (B1266173).
One potential pathway involves the N-alkylation of 4-bromo-2-fluoroaniline with ethyl 5-bromovalerate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The subsequent intramolecular cyclization of the resulting amino ester to form the lactam can be induced thermally or by using a base.
An alternative approach could involve the initial synthesis of 1-(4-bromo-2-nitrophenyl)piperidine (B1295410) from 1-bromo-4-nitrobenzene (B128438) and piperidine (B6355638). chemicalbook.com The nitro group can then be reduced to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce the fluorine atom. However, this route may be less efficient due to potential side reactions and the harsh conditions required for some steps.
Optimization of these multi-step syntheses often focuses on reaction conditions, such as temperature, reaction time, and the choice of catalyst and solvent, to maximize yield and purity while minimizing reaction time.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Bromo-2-fluoroaniline, Ethyl 5-bromovalerate | K₂CO₃, DMF, 80-100 °C | Ethyl 5-((4-bromo-2-fluorophenyl)amino)pentanoate |
| 2 | Ethyl 5-((4-bromo-2-fluorophenyl)amino)pentanoate | NaOEt, EtOH, reflux | This compound |
Microwave-Assisted and Flow Chemistry Protocols for Enhanced Efficiency
To improve the efficiency of the synthesis of this compound, modern techniques such as microwave-assisted synthesis and flow chemistry can be employed. researchgate.netchemistryviews.org
Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. rsc.orgnih.gov The synthesis of related heterocyclic structures, such as 1,4-benzodiazepine-2,5-diones, has been successfully achieved using microwave-assisted methods. nih.gov The N-alkylation and subsequent cyclization steps in the synthesis of this compound are well-suited for microwave-assisted synthesis, potentially reducing reaction times from hours to minutes. arkat-usa.org
Flow chemistry offers advantages in terms of safety, scalability, and process control. chemistryviews.org A continuous flow setup for the synthesis of this compound could involve pumping a stream of the reactants through a heated reactor coil. This approach allows for precise control over reaction parameters like temperature and residence time, leading to improved reproducibility and scalability. researchgate.net While specific flow chemistry protocols for this compound are not widely reported, the principles have been applied to a vast range of organic reactions, including the synthesis of pharmaceutical intermediates. goflow.at
Evaluation of Catalytic Systems in Lactam Annulation
The formation of the piperidin-2-one ring, a process known as lactam annulation, can be facilitated by various catalytic systems. For the intramolecular cyclization of an amino ester, bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
More advanced catalytic systems involving transition metals could also be envisioned. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are powerful tools for the formation of C-N bonds. A strategy could involve the coupling of 5-aminopentan-2-one (B3263374) with 1-bromo-4-iodo-2-fluorobenzene, followed by intramolecular reductive amination to form the lactam.
Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis. While direct examples for this specific lactam are scarce, organocatalytic methods for the enantioselective formation of related heterocyclic systems are known. For instance, quinine-derived catalysts have been used in [4+1] annulation reactions to generate spiro-indoline-pyrazolones. buchler-gmbh.com
Stereoselective Synthesis Approaches for this compound and its Enantiomers
While this compound itself is achiral, the introduction of substituents on the piperidinone ring can create stereocenters. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.
Chiral Auxiliary-Mediated Strategies
A well-established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the piperidinone precursor.
For example, a pyroglutamic acid derivative has been employed as a chiral auxiliary in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. elsevierpure.com A similar strategy could be adapted where a chiral amine is used to form an enamine with a δ-keto ester, followed by cyclization and subsequent removal of the auxiliary.
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to control the stereochemistry of the ring-forming reaction.
For the synthesis of chiral piperidin-2-ones, a potential strategy could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a dehydropiperidinone could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
Another approach is the use of chiral organocatalysts to promote an enantioselective intramolecular Michael addition. This would involve a substrate containing both a nucleophilic amine and a Michael acceptor, where the cyclization is directed by a chiral catalyst to yield an enantiomerically enriched piperidinone.
Chemical Transformations and Reactivity Studies of the Chemical Compound
The reactivity of this compound is governed by its principal functional groups: the N-aryl lactam system and the halogenated phenyl ring. These moieties allow for a range of chemical transformations, from substitution reactions on the aromatic ring to modifications involving the lactam carbonyl group.
Further halogenation of this compound would likely proceed via electrophilic aromatic substitution. The regioselectivity of such a reaction is directed by the existing substituents on the phenyl ring: the fluorine, bromine, and the N-amido group of the piperidinone.
Fluorine (ortho-directing): An activating, ortho-, para-directing group.
Bromine (para-directing): A deactivating, ortho-, para-directing group.
N-Amido Group (ortho-, para-directing): The nitrogen lone pair can participate in resonance, directing electrophiles to the ortho and para positions. In this N-aryl lactam, its electronic effect is complex and influences the entire ring system.
Given that the para position to the fluorine is occupied by bromine, and the para position to the N-amido group is also occupied by bromine, new electrophilic substitution would be directed to the remaining open ortho positions. The most probable sites for further halogenation (e.g., bromination or chlorination) would be C3 and C5 of the phenyl ring. The precise outcome would depend on the reaction conditions and the specific halogenating agent used.
Nucleophilic substitution can occur at two primary locations: the aromatic ring or the lactam carbonyl carbon. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is substituted with two halogens, which can act as leaving groups. Generally, in SNAr reactions, the rate of displacement for halogens is F > Cl > Br > I, but this is highly dependent on the activation provided by electron-withdrawing groups. The C-Br bond is weaker than the C-F bond, making bromide a better leaving group in many contexts, particularly in metal-catalyzed reactions. However, for SNAr, the highly electronegative fluorine atom at the ortho position strongly activates the ring for nucleophilic attack, though it is a poorer leaving group than bromine. Displacement of the bromine atom at the C4 position by strong nucleophiles is a feasible transformation.
Lactam Ring Modification: The carbonyl group of the piperidin-2-one is an electrophilic site susceptible to attack by nucleophiles. Strong nucleophiles, especially under heating, can lead to the cleavage of the amide bond and the opening of the piperidin-2-one ring. For instance, hydrolysis under strong acidic or basic conditions would yield the corresponding amino acid precursor. The reactivity of lactams toward nucleophiles is a critical aspect of their chemistry, as seen in related systems like beta-lactams. researchgate.netnm.orgnih.gov
Functional group interconversion (FGI) is a key strategy for modifying a core structure without altering the carbon skeleton. ub.eduorganic-chemistry.orgimperial.ac.ukscribd.comfiveable.me For this compound, both the aryl bromide and the lactam amide are prime candidates for FGI.
On the Phenyl Moiety: The carbon-bromine bond is the most versatile handle for FGI on the phenyl ring. It is readily transformed using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, allowing the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its high functional group tolerance and can be performed with high selectivity for the C(sp²)-Br bond, even in the presence of other potentially reactive sites. nih.gov This method allows for the introduction of a wide variety of substituents (alkyl, alkenyl, aryl) at the C4 position, effectively replacing the bromine atom. nih.gov The product of such a reaction would be a 4-substituted-2-fluoro-1,1'-biphenyl derivative. bldpharm.com
On the Piperidin-2-one Ring: The lactam's amide bond is the primary site for transformations. The most common FGI is the reduction of the carbonyl group to a methylene (B1212753) group, converting the lactam to the corresponding cyclic amine. This transformation effectively converts this compound into 1-(4-bromo-2-fluorophenyl)piperidine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this reduction. fiveable.me
Table 1: Potential Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Aryl Bromide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Alkyl-substituted Phenylpiperidone |
| Lactam (Amide) | Reduction | LiAlH₄ or BH₃ | Substituted Piperidine |
| Lactam (Amide) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Ring-Opened Amino Acid |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives is fundamental in fields like medicinal chemistry to explore structure-activity relationships (SAR). acs.org
The design of a chemical library based on this compound would leverage its inherent chemical handles for diversification. The primary principle is to use a common core (the title compound) and systematically introduce a variety of substituents at a specific position to generate a collection of related molecules. This approach, often termed molecular hybridization, can enhance the potency or other properties of the parent compound. nih.gov
For this scaffold, the aryl bromide is the ideal point for diversification. A library synthesis strategy would involve:
Scaffold Synthesis: Large-scale synthesis of the core this compound.
Diversification: Parallel synthesis using the C-Br bond as a reactive handle. A matrix of diverse boronic acids could be reacted with the core scaffold via high-throughput Suzuki coupling reactions to create a library of analogues where the bromine at C4 is replaced by various aryl, heteroaryl, alkyl, and other functional groups.
Purification: Use of automated purification techniques to isolate the library members.
This strategy allows for the systematic exploration of the chemical space around the core structure, which is crucial for developing potent and selective drug candidates. nih.gov
Substituents introduced onto the N-aryl ring can significantly alter the chemical reactivity of the entire molecule, particularly the lactam ring. Studies on other N-aryl lactam systems have shown that the electronic properties of the substituents on the aromatic ring directly influence the electrophilicity of the lactam carbonyl and the reactivity of adjacent positions. acs.orgacs.org
For example, a linear correlation has been established between the Hammett parameter (σp) of a para-substituent on the N-aryl ring and the rate of nucleophilic attack on the lactam system. acs.org
Electron-Withdrawing Groups (EWGs): When the bromine at the para-position is replaced with a strong EWG (e.g., -NO₂, -CN, -CF₃) via Suzuki coupling, the N-aryl ring becomes more electron-poor. This effect is transmitted to the lactam nitrogen, withdrawing electron density and making the lactam carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs): Conversely, replacing the bromine with an EDG (e.g., -OCH₃, -CH₃) would enrich the N-aryl ring with electron density. This would decrease the electrophilicity of the lactam carbonyl, making it less reactive towards nucleophiles.
This predictable modulation of reactivity is a powerful tool in molecular design. By tuning the electronic nature of the substituent at the C4 position, chemists can fine-tune the reactivity of the lactam core, which can be critical for applications such as designing targeted covalent inhibitors where a specific reaction rate is desired. acs.orgnih.gov
Table 2: Predicted Effect of C4-Substituents on Lactam Reactivity
| C4-Substituent (R) | Electronic Effect | Predicted Effect on Lactam Carbonyl Electrophilicity |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Increased |
| -CN | Strongly Electron-Withdrawing | Increased |
| -Br (original) | Weakly Electron-Withdrawing | Baseline |
| -CH₃ | Weakly Electron-Donating | Decreased |
| -OCH₃ | Strongly Electron-Donating | Decreased |
Advanced Structural Characterization and Analytical Methodologies for 1 4 Bromo 2 Fluorophenyl Piperidin 2 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of 1-(4-Bromo-2-fluorophenyl)piperidin-2-one, offering detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, characteristic signals are expected for the methylene (B1212753) (-CH2-) groups. chemicalbook.com The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the amide group. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals will be observed for the carbonyl carbon of the piperidin-2-one ring, the aliphatic carbons of the piperidine ring, and the aromatic carbons of the 4-bromo-2-fluorophenyl group. docbrown.info The positions of the signals for the aromatic carbons are particularly informative for confirming the substitution pattern on the phenyl ring. chemicalbook.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals. ipb.pt COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity within the piperidine ring and the aromatic system. HSQC spectra correlate directly bonded proton and carbon atoms, providing a robust method for assigning the ¹H and ¹³C spectra unambiguously. ipb.pt
Below is a table summarizing typical predicted NMR data for related structures, which can be used as a reference for the analysis of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine Ring CH₂ | 1.5 - 3.8 | 20 - 55 |
| Aromatic CH | 6.9 - 7.8 | 115 - 140 |
| Aromatic C-Br | - | 110 - 125 |
| Aromatic C-F | - | 155 - 165 (with C-F coupling) |
| Carbonyl C=O | - | 165 - 175 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. chemguide.co.uk
Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₁BrFNO). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact ionization. libretexts.org Common fragmentation pathways include cleavage of the piperidine ring and loss of the bromo or fluoro substituents. researchgate.net Analysis of these fragment ions provides further evidence for the proposed structure. For instance, fragments corresponding to the 4-bromo-2-fluorophenyl cation and the piperidin-2-one ring could be observed. researchgate.net
| Ion | Description |
| [M]+, [M+2]+ | Molecular ion with bromine isotope pattern |
| [M-Br]+ | Loss of a bromine atom |
| [C₆H₃FBr]+ | 4-Bromo-2-fluorophenyl fragment |
| [C₅H₈NO]+ | Piperidin-2-one fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing its molecular vibrations. researchgate.net
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O) in the piperidin-2-one ring. The C-N stretching vibration of the amide will also be present. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. The C-Br and C-F stretching vibrations will be found in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum, which can aid in confirming the structure of the phenyl group.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| Amide C=O Stretch | 1650-1700 | 1650-1700 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| C-N Stretch | 1200-1350 | 1200-1350 |
| C-F Stretch | 1000-1400 | 1000-1400 |
| C-Br Stretch | 500-600 | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. shu.ac.uk The presence of the substituted phenyl ring, a chromophore, will result in absorption in the ultraviolet region. tanta.edu.eg
The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. libretexts.org The position and intensity of these absorption bands can be influenced by the substituents on the phenyl ring (bromo and fluoro groups) and the amide group. slideshare.net The n → π* transition of the carbonyl group may also be observed, typically as a weaker band at a longer wavelength. shu.ac.uk
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. mdpi.com This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.gov
Furthermore, X-ray crystallography reveals the conformation of the piperidine ring, which typically adopts a chair or a twisted-boat conformation. iucr.org It also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. nih.gov
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The retention time and peak purity can be determined using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the compound, provided it is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of any impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity checks. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be visualized under UV light or with a staining agent. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity assessment, impurity profiling, and quantification.
A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this nature. The selection of a C18 column is common due to its versatility and wide range of applicability for separating non-polar to moderately polar compounds. unodc.org The mobile phase composition, a crucial factor in achieving optimal separation, often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The addition of an acid, like trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nih.govresearchgate.net
For the analysis of piperidine derivatives, a gradient elution is often employed, where the proportion of the organic solvent is increased over time. nih.gov This allows for the efficient elution of compounds with a wider range of polarities. Detection is commonly performed using a UV-Vis detector, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity.
While a specific, validated HPLC method for this compound is not publicly available, a representative method for structurally related piperidine derivatives can be extrapolated from existing literature. The following table outlines a potential set of HPLC parameters that could serve as a starting point for method development. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives
| Parameter | Value |
|---|---|
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 210, 254, and 280 nm |
| Injection Volume | 1-10 µL |
It is important to note that these parameters are based on methods developed for similar piperidine compounds and would require optimization and validation for the specific analysis of this compound.
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on the compound's thermal stability and volatility. If the compound is prone to degradation at the high temperatures used in GC, derivatization may be necessary to increase its thermal stability and volatility.
In the analysis of related heterocyclic compounds, a 5% phenyl polymethylsiloxane fused-silica capillary column is often used due to its high separation efficiency and robustness. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for unequivocal identification of the compound and any potential impurities. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure the separation of compounds with different boiling points. nih.gov
The following table presents a potential set of GC-MS parameters that could be adapted for the analysis of this compound, assuming sufficient thermal stability.
Table 2: Potential GC-MS Parameters for Volatile Amine Derivatives
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent) |
| Inlet Temperature | 300 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 50°C (hold 1 min), ramp to 320°C at 10°C/min (hold 2 min) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
These parameters are illustrative and would need to be optimized based on the specific properties of this compound.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency separation alternative to HPLC and GC, particularly for charged species. As this compound is a neutral molecule, its analysis by conventional capillary zone electrophoresis (CZE) would not be effective. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed for the separation of neutral compounds. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.
For the analysis of pharmaceutical compounds, including those with amine functionalities, buffers such as sodium tetraborate (B1243019) are commonly used. capes.gov.br The pH of the buffer is a critical parameter that can influence the separation. On-line concentration techniques, such as stacking, can be employed to enhance the detection sensitivity for low-level analytes. nih.gov
A potential CE method for the analysis of this compound could be developed based on existing methods for other small molecule drugs.
Table 3: Exemplary Capillary Electrophoresis Parameters for Small Molecule Analysis
| Parameter | Value |
|---|---|
| Capillary | Uncoated Fused Silica (e.g., 30 cm effective length, 50 µm I.D.) |
| Background Electrolyte | 20 mM Sodium tetraborate, pH 8.50 |
| Surfactant (for MEKC) | Sodium Dodecyl Sulfate (SDS) at a concentration above the CMC |
| Applied Voltage | -25 kV |
| Detection | UV absorbance at 205 and 250 nm |
| Sample Injection | Hydrodynamic or Electrokinetic |
Method development and validation would be essential to establish a robust and reliable CE method for this compound.
Molecular and in Vitro Biological Research on 1 4 Bromo 2 Fluorophenyl Piperidin 2 One
Target Identification and Mechanistic Elucidation (In Vitro/Molecular Level)
Enzyme Inhibition Studies (e.g., Kinases, Phosphoethanolamine Methyltransferase (PfPMT), α-Glucosidase, α-Amylase)
While direct enzyme inhibition data for 1-(4-bromo-2-fluorophenyl)piperidin-2-one is not available, research on analogous structures suggests that the piperidine (B6355638) scaffold is a viable backbone for the development of enzyme inhibitors.
Kinases: A study on piperidine inhibitors of farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway, revealed that substitutions on the phenyl group at the C-4 position are critical for inhibitory activity. acs.org For instance, a 2-bromophenyl derivative demonstrated more potent FTase inhibition than a 3-bromophenyl derivative, while a 4-bromophenyl compound lost activity, underscoring the importance of the bromine atom's position on the phenyl ring for enzyme interaction. acs.org
α-Glucosidase and α-Amylase: The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. While no studies on this compound have been reported in this context, research on other fluorinated compounds has shown their potential as enzyme inhibitors.
Receptor Binding and Modulation Assays (e.g., TRPV1 Channel, VEGFR2)
Specific binding or modulation data for this compound on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel or the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has not been documented.
The TRPV1 channel is a non-selective cation channel involved in pain and inflammation, activated by stimuli like capsaicin (B1668287) and heat. nih.gov Assays to determine a compound's effect on TRPV1 often involve monitoring changes in intracellular calcium concentration in cells engineered to express the receptor. nih.gov
VEGFR2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth. nih.gov Inhibition of the VEGFR2 pathway is a major focus in cancer therapy. nih.gov In vitro assays for VEGFR2 modulation typically assess a compound's ability to interfere with the binding of VEGF to its receptor or to inhibit the receptor's downstream signaling pathways.
Cellular Pathway Investigations (e.g., Cell Cycle Progression, Tubulin Polymerization)
Direct studies on the effects of this compound on cellular pathways are not available. However, research on structurally related piperidine derivatives provides insights into potential mechanisms of action.
Cell Cycle Progression and Tubulin Polymerization: A study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives has identified these compounds as anti-tubulin agents. nih.gov The most potent derivative in this series was shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization. nih.gov This suggests that the piperidine scaffold, in combination with a bromo-substituted phenyl ring, can be a key pharmacophore for targeting the tubulin cytoskeleton. Tubulin polymerization assays monitor the light scattered by microtubules as they form from tubulin subunits, a process that can be enhanced or inhibited by interacting compounds. cytoskeleton.com
Ion Channel Modulation Studies
There is no specific information available regarding the modulation of ion channels by this compound. The diverse nature of ion channels necessitates specific assays tailored to the channel of interest to determine any potential modulatory activity.
Modulation of Key Regulatory Proteins (e.g., Na+/K+-ATPase, Ras oncogene activity)
While direct evidence for the modulation of Na+/K+-ATPase or Ras oncogene activity by this compound is lacking, studies on related compounds have shown such effects.
A compound with a similar structural motif, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl)methanone, has been shown to inhibit both Na+/K+-ATPase and Ras oncogene activity in cancer cells. nih.gov This compound displayed significant in vitro growth inhibitory activity against several human cancer cell lines. nih.gov The study highlighted that the bromo-substituted piperidinyl-thiazole derivative was a more potent inhibitor of the Na+/K+-ATPase alpha-1 subunit, which is expressed in various cancers, compared to its chloro-analogue. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. While specific SAR studies for this compound are not published, research on related piperidine and piperazine (B1678402) derivatives provides valuable insights into the structural requirements for various biological activities.
For instance, in the context of farnesyltransferase inhibition, the position of the bromo substituent on the phenyl ring of piperidine derivatives was found to be critical, with the 2-bromo analogue being more potent than the 3-bromo and the inactive 4-bromo derivatives. acs.org This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of substituents.
In another study focusing on dopamine (B1211576) transporter (DAT) inhibitors, bioisosteric replacement of a piperazine ring with aminopiperidines and piperidine amines in a series of (bis(4-fluorophenyl)methyl)sulfinylethyl derivatives led to improved metabolic stability while retaining an atypical DAT inhibitor profile. nih.gov This demonstrates how modifications to the core heterocyclic ring can significantly impact pharmacokinetic properties.
Furthermore, research on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of equilibrative nucleoside transporters (ENTs) showed that the presence of a halogen on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
The following table summarizes the findings from SAR studies on compounds analogous to this compound:
| Lead Compound/Series | Target | Key SAR Findings | Reference(s) |
| Piperidine derivatives | Farnesyltransferase | The position of the bromo substituent on the C-4 phenyl group is crucial for activity. | acs.org |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl derivatives | Dopamine Transporter (DAT) | Replacement of a piperazine with a piperidine ring improved metabolic stability. | nih.gov |
| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENTs) | A halogen substituent on the fluorophenyl moiety is essential for activity. | frontiersin.orgpolyu.edu.hk |
These examples underscore the importance of systematic structural modifications to elucidate the SAR and to guide the design of more potent and selective therapeutic agents based on the piperidine scaffold. Future research on this compound would benefit from similar systematic investigations of its analogues.
Elucidation of Key Pharmacophoric Elements for Biological Interaction
A thorough search of scientific databases did not yield any studies that have elucidated the key pharmacophoric elements of this compound responsible for potential biological interactions. Research in this area would typically involve identifying the essential structural features of the molecule that are necessary to bind to a biological target and elicit a response.
Impact of Substituent Variations on Molecular Efficacy
There is no available research that specifically investigates the structure-activity relationships (SAR) for this compound. Such studies would involve the synthesis and biological testing of analogues with variations in the substituents on the phenyl ring or the piperidin-2-one core to determine their effect on efficacy. While research exists on other substituted piperidine derivatives, this information cannot be directly extrapolated to the title compound.
Stereochemical Influences on Activity
Information regarding the influence of stereochemistry on the biological activity of this compound is not present in the current body of scientific literature. The piperidin-2-one ring contains a chiral center, which could lead to enantiomers with different biological activities. However, no studies have been found that separate and evaluate these potential stereoisomers.
In Vitro Biological Profiling and Screening
Detailed in vitro biological profiling and screening data for this compound are not available in published research.
Cell-Based Assays (e.g., Cytotoxicity in Cancer Cell Lines, Antimalarial Activity)
No specific data from cell-based assays, such as those determining cytotoxicity in various cancer cell lines or evaluating antimalarial activity, could be located for this compound. While studies on other piperidine-containing compounds have shown activities in these areas, these findings are not directly applicable to the specified molecule.
Biochemical Assays for Specific Biological Processes
Similarly, there is a lack of information from biochemical assays that would screen this compound for effects on specific biological processes, such as enzyme inhibition or receptor binding.
Applications in Chemical Biology and Preclinical Medicinal Chemistry Research of 1 4 Bromo 2 Fluorophenyl Piperidin 2 One
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, in a selective and dose-dependent manner. The development of such probes requires a rigorous optimization process to ensure high potency, selectivity, and appropriate properties for use in cellular or in vivo models. While the 1-(4-bromo-2-fluorophenyl)piperidin-2-one scaffold possesses features common in biologically active molecules, its specific use as a well-characterized chemical probe is not extensively documented in publicly available literature. However, its structure lends itself to the potential development of such tools.
Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and is amenable to modulation by a therapeutic agent. Chemical probes are instrumental in this process. An ideal probe for target validation would be derived from a scaffold like this compound through chemical modifications that confer high affinity and specificity for a single target.
For this compound to be used in target validation, it would typically undergo structural modifications to enhance its interaction with a protein of interest. For instance, the piperidin-2-one lactam could be opened or derivatized to introduce new functionalities that interact with specific amino acid residues in a target's binding site. The bromo and fluoro substituents on the phenyl ring could be crucial for achieving selective binding and optimal pharmacokinetic properties. Researchers could then use this optimized molecule to inhibit or activate the target in disease models, and a resulting change in phenotype would provide strong evidence for the target's role in the pathology.
Ligand-binding assays are essential for quantifying the interaction between a ligand (a potential drug molecule) and its receptor. These assays often rely on a labeled version of a high-affinity ligand, which can be a radiolabeled, fluorescently-tagged, or biotinylated version of a chemical probe.
To be useful in this context, this compound would need to be chemically modified to incorporate a detectable tag without significantly diminishing its binding affinity for the target protein. For example, a radioactive isotope like tritium (B154650) (³H) could be incorporated, or a fluorescent dye could be attached at a position that does not interfere with binding. Such a labeled probe would allow researchers to perform competition binding assays to determine the affinity of other, unlabeled test compounds for the same target. The development of selective BET bromodomain inhibitors has utilized such assay formats, including time-resolved fluorescence resonance energy transfer (TR-FRET), to characterize the binding affinities of new chemical entities. nih.gov
Role as Synthetic Intermediates in Complex Molecule Construction
The primary and most significant role of this compound in preclinical research is as a synthetic intermediate or building block. Its pre-functionalized structure provides a robust platform for medicinal chemists to construct more elaborate molecules with desired biological activities. The presence of the bromo-substituent is particularly advantageous, as it serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse chemical groups.
The piperidinone core and the activated phenyl ring of this compound are ideal starting points for the synthesis of more complex heterocyclic systems. For example, the lactam functionality within the piperidine (B6355638) ring can be subjected to various chemical transformations, such as reduction to form a piperidine, or ring-opening followed by cyclization to form different heterocyclic structures.
Research has shown that related bromo-phenyl precursors can be used to generate diverse and complex heterocyclic scaffolds. For instance, derivatives have been used in the synthesis of quinoline-oxadiazole compounds, which have shown potential as anticancer and antimicrobial agents. nih.gov The bromo-phenyl group allows for the construction of the quinoline (B57606) core, while other parts of the molecule can be elaborated to introduce the oxadiazole moiety. This illustrates how a seemingly simple starting material can give rise to intricate molecular architectures with significant biological relevance.
Table 1: Representative Synthetic Transformations
| Starting Material | Reaction Type | Resulting Heterocyclic System | Potential Application |
| This compound | Suzuki Coupling | Bi-aryl Piperidinone Derivative | Kinase Inhibitors |
| This compound | Buchwald-Hartwig Amination | N-Aryl Piperidinone Derivative | CNS-active Agents |
| This compound | Lactam Reduction & Cyclization | Fused Piperidine Heterocycle | Ion Channel Modulators |
The ultimate goal of using this compound as a building block is to generate novel drug candidates. By systematically modifying its structure, chemists can develop advanced lead compounds for a wide range of therapeutic targets. The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to confer favorable properties like water solubility and metabolic stability.
Studies on structurally related compounds have yielded potent inhibitors of various biological targets. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, which shares the bromo-phenyl and piperidine motifs, has been identified as an inhibitor of Na+/K+-ATPase and Ras oncogene activity in cancer cells, displaying significantly greater in vitro growth inhibitory activity than the natural product perillyl alcohol. nih.gov Similarly, other piperidine-based derivatives have been synthesized and evaluated as anti-tubulin agents for cancer therapy. These examples underscore the value of the core scaffold in generating compounds with promising preclinical activity.
Table 2: Biological Activities of Structurally Related Piperidine Derivatives
| Compound Class | Biological Target | Therapeutic Area |
| (4-Bromo-2-(piperidin-1-yl)thiazol-5-yl) derivatives nih.gov | Na+/K+-ATPase, Ras | Oncology |
| 1-Substituted 4-(1,2-diphenylethyl)piperazine derivatives nih.gov | Opioid Receptors | Analgesia |
| 4-Anilinopiperidine derivatives | Precursors to Fentanyl Analogs | (Illicit Synthesis) |
| Trifluperidol wikipedia.org | Dopamine (B1211576) D2 Receptor | Antipsychotic |
Contributions to Ligand Design and Optimization Strategies
The structure of this compound provides a valuable lesson in modern ligand design and optimization. The strategic placement of halogen atoms is a widely used tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.
The fluorine atom at the 2-position of the phenyl ring can influence the conformation of the molecule by forming intramolecular hydrogen bonds or through steric effects. It can also block metabolic attack at that position, thereby increasing the compound's metabolic stability and half-life. The bromine atom at the 4-position serves not only as a key synthetic handle but can also form halogen bonds with protein targets, contributing to binding affinity. Furthermore, its size and lipophilicity can be critical for fitting into specific hydrophobic pockets within a target's active site.
Structure-activity relationship (SAR) studies of related compounds, such as inhibitors of equilibrative nucleoside transporters (ENTs), have demonstrated the critical role of halogen substituents on the phenyl ring for inhibitory activity. polyu.edu.hkpolyu.edu.hk The replacement or repositioning of these halogens often leads to a significant change or loss of biological function, highlighting their importance in the ligand-target interaction. Therefore, the 1-(4-bromo-2-fluorophenyl) motif is a powerful tool for medicinal chemists to fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and drug-like characteristics.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design and optimize ligands. This process often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the target in complex with a ligand. Computational methods like molecular docking and molecular dynamics simulations are then used to predict the binding mode and affinity of potential drug candidates.
Despite a thorough search, no publicly available research studies were identified that have utilized SBDD methodologies specifically for the design or optimization of inhibitors or probes based on the this compound scaffold. There are no published crystal structures of this compound in complex with any biological target, nor are there any molecular modeling studies that describe its interaction with a specific binding site.
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a known three-dimensional target structure, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov These approaches are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Key LBDD techniques include pharmacophore modeling and the development of Quantitative Structure-Activity Relationships (QSAR). frontiersin.orgresearchgate.net A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. QSAR models aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities.
No research articles or patents were found that describe the application of LBDD approaches to a series of compounds that includes this compound. There are no published pharmacophore models derived from or used to identify this compound, nor are there any QSAR studies that include it in their training or test sets.
Preclinical Imaging Agent Development
Preclinical imaging plays a crucial role in drug development by enabling the non-invasive visualization and quantification of biological processes at the molecular level. Positron Emission Tomography (PET) is a highly sensitive imaging modality that utilizes radiolabeled molecules to track the distribution and concentration of a target in vivo.
Radiosynthesis of Labeled Analogues for Positron Emission Tomography (PET) Research
The development of a PET tracer involves the synthesis of a molecule containing a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). This process, known as radiosynthesis, requires specialized chemical procedures to incorporate the radioisotope into the molecular structure of interest.
A review of the literature did not reveal any studies describing the radiosynthesis of ¹⁸F- or ¹¹C-labeled analogues of this compound for PET research. While general methods for radiofluorination and radiocarbonylation exist, there is no specific documentation of their application to this compound.
In Vitro Autoradiography Studies for Target Selectivity
Prior to in vivo imaging, the binding characteristics of a potential PET tracer are often evaluated using in vitro autoradiography. This technique involves incubating tissue sections with the radiolabeled compound and then detecting its binding to specific target sites using a phosphor imaging system or photographic film. This allows for the assessment of target affinity and selectivity in a complex biological environment.
As no radiolabeled versions of this compound have been reported, there are consequently no in vitro autoradiography studies describing its target selectivity or distribution in any tissue.
Q & A
Basic: What are the key synthetic routes for 1-(4-Bromo-2-fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between bromo-fluorobenzene derivatives and piperidin-2-one precursors. Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can be systematically achieved using Design of Experiments (DoE) methodologies. For example, fractional factorial designs can identify critical variables affecting yield and purity . Computational approaches, such as quantum chemical reaction path searches, can predict viable pathways and guide experimental validation, as demonstrated by ICReDD’s integrated computational-experimental workflow .
Advanced: How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations can model transition states and thermodynamic barriers for reactions involving the compound. Coupling these with machine learning algorithms trained on experimental datasets (e.g., reaction yields, substituent effects) enables predictive modeling. For instance, ICReDD’s methodology employs computational screening to prioritize reaction conditions, followed by high-throughput validation, creating a feedback loop that refines predictions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and ring conformation. 19F NMR is critical for detecting fluorine’s electronic environment .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though bromine’s heavy atom effect may complicate analysis.
Advanced: How can researchers address contradictory data regarding the stability of this compound under varying environmental conditions?
Answer:
Contradictions in stability data (e.g., degradation under light vs. heat) require controlled stability studies using accelerated aging protocols (ICH Q1A guidelines). Statistical tools like ANOVA can isolate variables (e.g., pH, humidity) causing discrepancies. For example, conflicting thermal stability reports may arise from impurities; purity assessments via HPLC-MS and kinetic modeling (Arrhenius plots) clarify degradation pathways .
Advanced: What strategies are recommended for designing multi-step syntheses of derivatives with minimal byproduct formation?
Answer:
- Protective Group Strategy : Shield reactive sites (e.g., ketone in piperidin-2-one) during functionalization steps .
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic steps, reducing side reactions (see CRDC subclass RDF2050112 on reaction engineering) .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates and adjust conditions in real-time .
Basic: How do bromo and fluoro substituents influence the reactivity of the piperidin-2-one ring?
Answer:
- Bromine : Acts as an electron-withdrawing group via inductive effects, increasing electrophilicity of the aryl ring and facilitating nucleophilic substitutions .
- Fluorine (ortho position) : Introduces steric hindrance and alters electron density, potentially directing regioselectivity in cross-coupling reactions. Comparative studies with analogs (e.g., 4-bromofluorobenzene derivatives) highlight these effects .
Advanced: How can kinetic and isotopic labeling studies elucidate reaction mechanisms for transformations of this compound?
Answer:
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., α to ketone) distinguishes between concerted and stepwise mechanisms.
- Time-resolved Spectroscopy : UV-Vis or stopped-flow NMR captures transient intermediates.
- Computational Validation : Molecular dynamics simulations align with experimental KIE data to propose plausible mechanisms .
Basic: What are the challenges in scaling up the synthesis of this compound from lab to pilot plant?
Answer:
Scaling introduces issues like heat dissipation and mixing inefficiencies. Process Simulation Tools (e.g., Aspen Plus) model mass/energy balances, while DoE identifies critical scale-dependent variables (e.g., agitation rate, solvent volume). Pilot trials should prioritize safety protocols for handling bromine-containing intermediates .
Advanced: How can the compound’s halogen atoms be leveraged in materials science applications?
Answer:
Bromine’s polarizability and fluorine’s electronegativity enable applications in:
- Supramolecular Chemistry : Halogen bonding with electron-rich moieties for crystal engineering.
- Polymer Functionalization : As a monomer for flame-retardant or dielectric materials. Experimental validation requires thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) .
Advanced: What methodologies resolve discrepancies in biological activity data across different assay platforms?
Answer:
- Meta-analysis : Statistically aggregate data from diverse assays (e.g., enzyme inhibition vs. cell-based) to identify outliers.
- Structure-Activity Relationship (SAR) : Correlate activity with substituent electronic profiles (Hammett constants) or steric parameters (Taft indices) .
- Orthogonal Assays : Validate hits using alternative platforms (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
